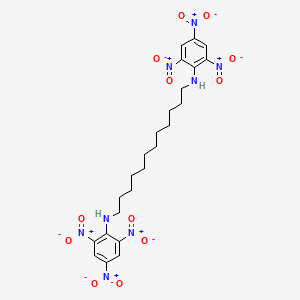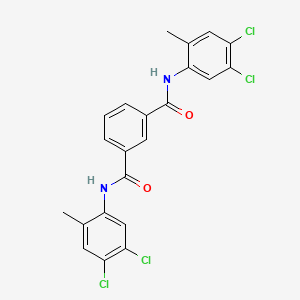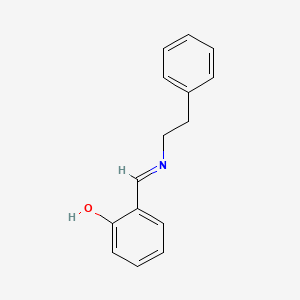
N,N'-Dodecamethylenebis(2,4,6-trintroaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dodecamethylenebis(2,4,6-trintroaniline): is a chemical compound with the molecular formula C24H30N8O12 and a molecular weight of 622.54 g/mol It is characterized by the presence of two 2,4,6-trinitroaniline groups connected by a dodecamethylene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dodecamethylenebis(2,4,6-trintroaniline) typically involves the reaction of 1,12-dodecanediamine with 2,4,6-trinitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’-Dodecamethylenebis(2,4,6-trintroaniline) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dodecamethylenebis(2,4,6-trintroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Diamines formed by the reduction of nitro groups.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Dodecamethylenebis(2,4,6-trintroaniline) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and explosives.
Wirkmechanismus
The mechanism of action of N,N’-Dodecamethylenebis(2,4,6-trintroaniline) involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitroaniline: A related compound with similar nitro groups but lacking the dodecamethylene chain.
N-DECYL-2,4,6-TRINITROANILINE: Another compound with a different alkyl chain length.
N-(4-ACETYLPHENYL)-2,4,6-TRINITROANILINE: A compound with an acetyl group attached to the phenyl ring.
Uniqueness: N,N’-Dodecamethylenebis(2,4,6-trintroaniline) is unique due to its dodecamethylene chain, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
159064-90-1 |
|---|---|
Molekularformel |
C24H30N8O12 |
Molekulargewicht |
622.5 g/mol |
IUPAC-Name |
N,N'-bis(2,4,6-trinitrophenyl)dodecane-1,12-diamine |
InChI |
InChI=1S/C24H30N8O12/c33-27(34)17-13-19(29(37)38)23(20(14-17)30(39)40)25-11-9-7-5-3-1-2-4-6-8-10-12-26-24-21(31(41)42)15-18(28(35)36)16-22(24)32(43)44/h13-16,25-26H,1-12H2 |
InChI-Schlüssel |
KFMRFELXXIUIMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)








![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)




